![molecular formula C20H25N3O2S B2415274 2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 894000-88-5](/img/structure/B2415274.png)
2-[6-(4-Ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and structural features. It includes a pyridazinone ring, which is a type of nitrogen-containing heterocycle . Pyridazinones and their derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The pyridazinone ring, in particular, is a key structural feature .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyridazinones can undergo a variety of reactions due to the presence of multiple reactive sites .Applications De Recherche Scientifique
Synthesis and Structure Analysis
- Research on related compounds involves the synthesis and structural characterization of derivatives through reactions with different nitrogen-containing binucleophilic agents, leading to the formation of various derivatives. These studies highlight the versatility and reactivity of pyridazinone derivatives, suggesting potential applications in synthesizing novel compounds with specific properties (Kosolapova et al., 2013).
Biological Activities
- The antibacterial and antifungal activities of thiazole derivatives synthesized from related compounds were evaluated against several pathogens. Such studies demonstrate the potential of these derivatives in medical and pharmaceutical research as they could lead to the development of new antimicrobial agents (Wardkhan et al., 2008).
Advanced Synthesis Techniques
- Novel synthesis methods for pyridazinone derivatives and their evaluation against various biological targets indicate the significance of these compounds in drug discovery. For instance, substituted pyridine derivatives have been synthesized and characterized, showing different levels of biological activities, which could be crucial for developing new therapeutic agents (Chaitanya et al., 2022).
Material Science Applications
- The solubility and thermodynamic behavior of pyridazinone derivatives in various solvents have been studied, highlighting their potential applications in material science and formulation development. Such research can inform the design of materials with desired solubility and stability characteristics, which is crucial for pharmaceutical formulations (Imran et al., 2017).
Spectroscopic and Computational Studies
- Spectroscopic properties, quantum chemical calculations, and biological activities of novel compounds derived from pyridazinone structures have been analyzed. These studies provide insights into the electronic structure, reactivity, and potential pharmacological applications of these compounds, aiding in the rational design of new molecules for various purposes (Sarac, 2020).
Mécanisme D'action
The mechanism of action would depend on the specific biological target of this compound. Pyridazinones have been found to exhibit a wide range of pharmacological effects, including antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .
Propriétés
IUPAC Name |
2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-3-25-17-6-4-16(5-7-17)18-8-9-19(22-21-18)26-14-20(24)23-12-10-15(2)11-13-23/h4-9,15H,3,10-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRZWWNBHPSPGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCC(CC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

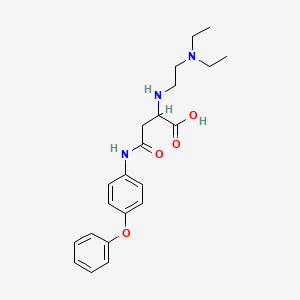
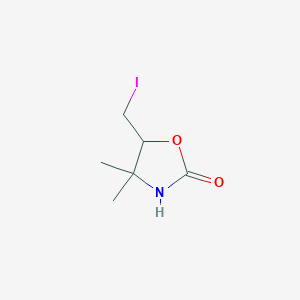
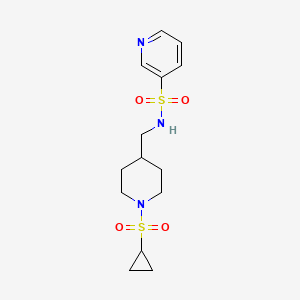

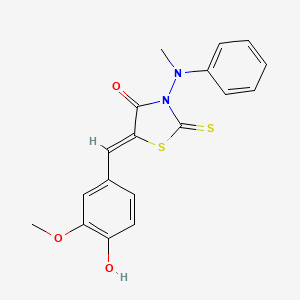
amine hydrochloride](/img/no-structure.png)
![5-Methyl-2-[1-[(3-methylimidazol-4-yl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2415200.png)
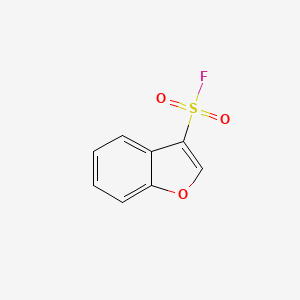
![1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B2415202.png)
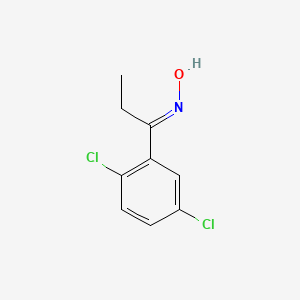
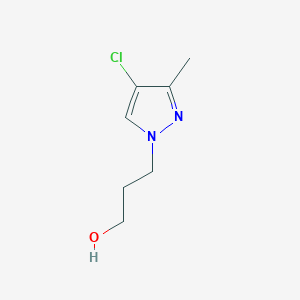
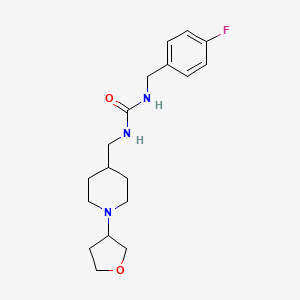
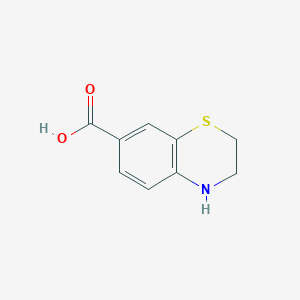
![1-[(2-methylphenyl)methyl]triazole-4,5-dicarboxylic Acid](/img/structure/B2415214.png)